Cas no 1096840-55-9 (1-methyl-N-(2-methylbutyl)piperidin-4-amine)

1-Methyl-N-(2-methylbutyl)piperidin-4-amine is a tertiary amine derivative of piperidine, characterized by its branched alkyl substituent and methyl group at the nitrogen position. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its structural features, including the sterically hindered amine group, may enhance selectivity in binding interactions or improve metabolic stability in drug design applications. The 2-methylbutyl chain could influence lipophilicity, potentially optimizing physicochemical properties for target engagement. As a building block, it offers versatility for further functionalization at the amine or piperidine ring, making it valuable for exploratory medicinal chemistry and specialty chemical research.
1-methyl-N-(2-methylbutyl)piperidin-4-amine structure
1096840-55-9 structure
Product Name:1-methyl-N-(2-methylbutyl)piperidin-4-amine
CAS No:1096840-55-9
MF:C11H24N2
MW:184.321662902832
CID:5166608
PubChem ID:43373338
Update Time:2026-03-04

1-methyl-N-(2-methylbutyl)piperidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-N-(2-methylbutyl)piperidin-4-amine
    • starbld0042252
    • Inchi: 1S/C11H24N2/c1-4-10(2)9-12-11-5-7-13(3)8-6-11/h10-12H,4-9H2,1-3H3
    • InChI Key: IQYNNUUOGCPSMD-UHFFFAOYSA-N
    • SMILES: N1(C)CCC(CC1)NCC(C)CC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 128
  • XLogP3: 2.1
  • Topological Polar Surface Area: 15.3

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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1366303-500mg
1-Methyl-N-(2-methylbutyl)piperidin-4-amine
1096840-55-9 98%
500mg
¥4212.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1366303-1g
1-Methyl-N-(2-methylbutyl)piperidin-4-amine
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN10124-100mg
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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1-methyl-N-(2-methylbutyl)piperidin-4-amine Suppliers

Amadis Chemical Company Limited
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(CAS:1096840-55-9)1-methyl-N-(2-methylbutyl)piperidin-4-amine
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Quantity:250.0mg/500.0mg/1.0g/5.0g/10.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:35
Price ($):190.0/317.0/396.0/1188.0/1762.0
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1-methyl-N-(2-methylbutyl)piperidin-4-amine Related Literature

Additional information on 1-methyl-N-(2-methylbutyl)piperidin-4-amine

Introduction to 1-methyl-N-(2-methylbutyl)piperidin-4-amine (CAS No. 1096840-55-9)

1-methyl-N-(2-methylbutyl)piperidin-4-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its Chemical Abstracts Service (CAS) number 1096840-55-9, belongs to the piperidine class of heterocyclic amines. Piperidine derivatives are widely recognized for their diverse biological activities, making them valuable scaffolds in medicinal chemistry. The unique structural features of 1-methyl-N-(2-methylbutyl)piperidin-4-amine, including its branched alkyl substituents and amine functionality, contribute to its potential as a pharmacophore in the design of novel therapeutic agents.

The synthesis of 1-methyl-N-(2-methylbutyl)piperidin-4-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The presence of both methyl and isobutyl groups enhances the compound's lipophilicity, which is a critical factor in drug absorption, distribution, metabolism, and excretion (ADME) properties. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its incorporation into preclinical and clinical studies.

In the realm of pharmaceutical research, 1-methyl-N-(2-methylbutyl)piperidin-4-amine has been explored for its potential role in modulating various biological pathways. Its structural similarity to known bioactive molecules suggests that it may exhibit properties such as receptor binding affinity, enzyme inhibition, or neurotransmitter interaction. Preliminary studies have indicated that derivatives of piperidine amines can serve as effective candidates for treating neurological disorders, cardiovascular diseases, and inflammatory conditions. The amine group at the 4-position of the piperidine ring is particularly noteworthy, as it can be modified to enhance binding specificity to target proteins.

One of the most compelling aspects of 1-methyl-N-(2-methylbutyl)piperidin-4-amine is its versatility in drug design. Researchers have leveraged its framework to develop libraries of compounds for high-throughput screening (HTS) campaigns. These libraries are instrumental in identifying lead compounds that can be further optimized through structure-based drug design (SBDD) or computationally aided molecular design (CAMD). The branched alkyl substituents not only influence physicochemical properties but also provide multiple sites for functionalization, allowing for fine-tuning of pharmacological profiles.

The pharmacokinetic behavior of 1-methyl-N-(2-methylbutyl)piperidin-4-amine is another area of active investigation. Studies have demonstrated that the compound exhibits moderate solubility in both aqueous and organic solvents, which is advantageous for formulation development. Additionally, its metabolic stability has been assessed through in vitro studies using liver microsomes and cytochrome P450 enzymes. These assessments provide critical insights into potential drug-drug interactions and degradation pathways, ensuring safer therapeutic applications.

Recent publications highlight the use of 1-methyl-N-(2-methylbutyl)piperidin-4-amine as an intermediate in the synthesis of more complex molecules with enhanced therapeutic potential. For instance, researchers have incorporated this scaffold into kinase inhibitors targeting oncogenic pathways. The ability to modify the piperidine core while maintaining bioactivity has opened new avenues for developing treatments against cancer and other chronic diseases. Furthermore, the compound's compatibility with solid-phase synthesis techniques has streamlined its production process, making it more accessible for academic and industrial applications.

The toxicological profile of 1-methyl-N-(2-methylbutyl)piperidin-4-amine has also been scrutinized to ensure safety margins for further development. Acute toxicity studies have revealed low systemic toxicity at tested doses, suggesting a favorable safety profile. However, chronic exposure studies are necessary to fully characterize long-term effects. These studies are essential for regulatory submissions and commercialization efforts.

In conclusion,1-methyl-N-(2-methylbutyl)piperidin-4-amine (CAS No. 1096840-55-9) represents a promising candidate in pharmaceutical innovation due to its unique structural attributes and biological relevance. Its role as a building block in drug discovery underscores the importance of piperidine derivatives in modern medicine. As research continues to uncover new therapeutic applications, this compound will likely remain at the forefront of medicinal chemistry endeavors.

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(CAS:1096840-55-9)1-methyl-N-(2-methylbutyl)piperidin-4-amine
A1027814
Purity:99%/99%/99%/99%/99%
Quantity:250.0mg/500.0mg/1.0g/5.0g/10.0g
Price ($):190.0/317.0/396.0/1188.0/1762.0
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